molecular formula C11H12I2O2 B11090483 4-Butoxy-3,5-diiodobenzaldehyde

4-Butoxy-3,5-diiodobenzaldehyde

Cat. No.: B11090483
M. Wt: 430.02 g/mol
InChI Key: NCTZAEFOKUHDHM-UHFFFAOYSA-N
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Description

    4-Butoxy-3,5-diiodobenzaldehyde: is a chemical compound with the molecular formula CHIO. It is also known by other names, including 3,5-diiodo-4-hydroxybenzaldehyde.

  • The compound features a benzene ring substituted with two iodine atoms (at positions 3 and 5), an aldehyde functional group (CHO) at position 4, and a butoxy group (C4H9O) attached to the benzene ring.
  • Its chemical structure is as follows:

    C6H4I2OCHO\text{C}_6\text{H}_4\text{I}_2\text{OCHO} C6​H4​I2​OCHO

  • Preparation Methods

    • To synthesize 4-butoxy-3,5-diiodobenzaldehyde, follow this procedure:
      • Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.19 mmol), sodium periodate (NaIO4, 1.75 g, 8.19 mmol), and NaCl (957 mg, 16.38 mmol) in acetic acid (30 mL) in a 100 mL round-bottom flask.
      • Add water (3 mL) at room temperature.
      • Stir the reaction mixture at room temperature for 10 minutes.
      • Add potassium iodide (2.72 g, 16.4 mmol) and continue stirring the reaction mixture for 96 hours.
      • Dilute the reaction mixture with ethyl acetate (EtOAc, 25 mL) and 1 M sodium thiosulfate solution.
      • Extract the resulting mixture with EtOAc (25 mL) and transfer it to a 250 mL Erlenmeyer flask.
      • Wash the solution with EtOAc (50 mL) and 1 M sodium thiosulfate solution.
      • Separate the organic layer, further extract the aqueous phase with EtOAc (3 × 50 mL), and combine the organic layers.
      • Wash the combined organic layer with brine (100 mL), dry with Na2SO4, filter, and concentrate to obtain 4-hydroxy-3,5-diiodobenzaldehyde (2.91 g, 95% yield) as a light yellow solid .
  • Chemical Reactions Analysis

      4-Butoxy-3,5-diiodobenzaldehyde: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions:

        Oxidation: Can be oxidized to form corresponding acids or esters.

        Reduction: Can be reduced to the corresponding alcohol.

        Substitution: The iodine atoms can be replaced by other nucleophiles.

    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in pharmaceutical synthesis.

      Biology and Medicine: Limited information is available, but it may have applications in drug discovery or as a research tool.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this compound is scarce. Further research is needed to elucidate its effects, molecular targets, and pathways.
  • Comparison with Similar Compounds

      4-Butoxy-3,5-diiodobenzaldehyde: is relatively unique due to its specific substitution pattern (butoxy and diiodo groups) on the benzene ring.

    • Similar compounds include other halogenated benzaldehydes, but each has distinct properties and applications.

    Remember that this compound’s research is ongoing, and more investigations are necessary to fully understand its potential.

    Properties

    Molecular Formula

    C11H12I2O2

    Molecular Weight

    430.02 g/mol

    IUPAC Name

    4-butoxy-3,5-diiodobenzaldehyde

    InChI

    InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3

    InChI Key

    NCTZAEFOKUHDHM-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=C(C=C(C=C1I)C=O)I

    Origin of Product

    United States

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